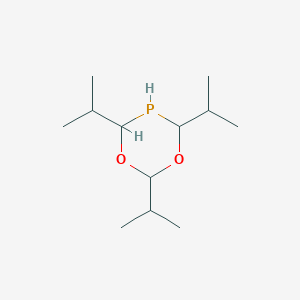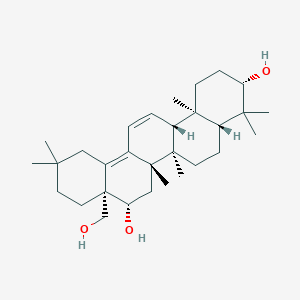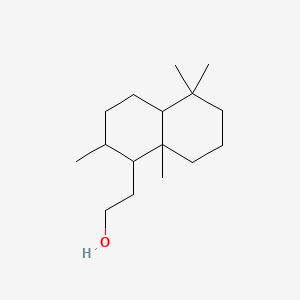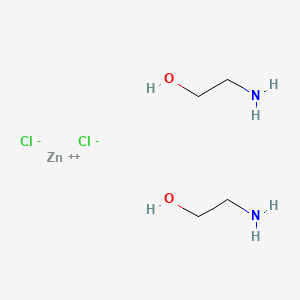
Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride is a chemical compound with the molecular formula C25H36ClNO2. It is known for its unique structure, which includes a morpholino group and two phenyl rings. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride involves several steps. One common method includes the reaction of 4,4-diphenyl-6-morpholinohexan-3-one with propionic anhydride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete reaction .
Analyse Des Réactions Chimiques
Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the morpholino group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride involves its interaction with specific molecular targets. The morpholino group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions .
Comparaison Avec Des Composés Similaires
Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride can be compared with other similar compounds, such as:
- 4-(3,3-diphenyl-4-propoxyhexyl)morpholin-4-ium chloride
- 6-(diethylamino)-4,4-diphenyl-3-hexanone hydrochloride
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The unique combination of the morpholino group and the propionoxy group in this compound gives it distinct chemical and biological properties .
Propriétés
| 63834-55-9 | |
Formule moléculaire |
C25H36ClNO2 |
Poids moléculaire |
418.0 g/mol |
Nom IUPAC |
4-(3,3-diphenyl-4-propoxyhexyl)morpholin-4-ium;chloride |
InChI |
InChI=1S/C25H35NO2.ClH/c1-3-19-28-24(4-2)25(22-11-7-5-8-12-22,23-13-9-6-10-14-23)15-16-26-17-20-27-21-18-26;/h5-14,24H,3-4,15-21H2,1-2H3;1H |
Clé InChI |
VRLGNQCNRDMXHS-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(CC)C(CC[NH+]1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt](/img/structure/B13766266.png)
![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)
